Product packaging for (2S)-1-(diethylamino)propan-2-ol(Cat. No.:CAS No. 78778-91-3)

(2S)-1-(diethylamino)propan-2-ol

Cat. No.: B6227503
CAS No.: 78778-91-3
M. Wt: 131.22 g/mol
InChI Key: BHUXAQIVYLDUQV-ZETCQYMHSA-N
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Description

(2S)-1-(Diethylamino)propan-2-ol is a chiral amino alcohol of high interest in organic synthesis and pharmaceutical research. This compound serves as a versatile building block (synthon) for the preparation of more complex molecules . Its structure, featuring both a hydroxyl group and a tertiary amine, makes it a valuable precursor in catalysis and the synthesis of active pharmaceutical ingredients (APIs). Researchers utilize this chiral scaffold to develop potential therapeutics, and similar amino alcohol structures are found in compounds with various biological activities . As a ligand or precursor to ionic liquids, related amino alcohols have also been investigated in emerging applications such as CO2 capture technologies . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78778-91-3

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2S)-1-(diethylamino)propan-2-ol

InChI

InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

BHUXAQIVYLDUQV-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)C[C@H](C)O

Canonical SMILES

CCN(CC)CC(C)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Enantiomeric Purity Assessment

Stereoselective Synthesis Pathways for (2S)-1-(diethylamino)propan-2-ol

The controlled synthesis of this compound in its enantiomerically pure form is crucial for its applications. Various stereoselective strategies have been developed to achieve this, ranging from asymmetric reductions to the use of biocatalysts.

Asymmetric Reduction Approaches

Asymmetric reduction of the prochiral ketone 1-(diethylamino)propan-2-one is a direct and efficient method for producing this compound. This approach relies on the use of chiral reducing agents or catalysts to selectively generate one enantiomer over the other.

Commonly employed methods include the use of stoichiometric chiral reducing agents like those derived from lithium aluminum hydride or sodium borohydride (B1222165) modified with chiral ligands. wikipedia.org Catalytic asymmetric reduction, a more atom-economical approach, often utilizes transition metal catalysts, such as ruthenium, complexed with chiral ligands. researchgate.net These catalysts facilitate the transfer of hydrogen from a source like hydrogen gas or isopropanol (B130326) to the ketone, with the chiral ligand directing the stereochemical outcome of the reaction. wikipedia.org Another significant method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a borane (B79455) source. mdpi.com

Table 1: Comparison of Asymmetric Reduction Methods

Method Typical Reagents/Catalysts Key Features
Stoichiometric Reduction Chiral hydride reagents (e.g., modified LiAlH4, NaBH4) High enantioselectivity but requires stoichiometric amounts of the chiral auxiliary. wikipedia.org
Catalytic Hydrogenation Transition metal catalysts (e.g., Ru, Rh) with chiral ligands High efficiency and atom economy, often with high enantioselectivities. researchgate.net
Transfer Hydrogenation Isopropanol or formic acid as a hydrogen source with a chiral transition metal catalyst Avoids the use of high-pressure hydrogen gas. wikipedia.org
CBS Reduction Oxazaborolidine catalyst with borane (BH3) A well-established and reliable method for a wide range of ketones. mdpi.com

Chiral Pool-Based Synthetic Strategies

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. For the synthesis of this compound, the amino acid L-alanine is an ideal starting material due to its inherent chirality that matches the target molecule.

A typical synthetic route starting from L-alanine involves the protection of the amino group, reduction of the carboxylic acid to an alcohol, and subsequent N-alkylation with ethyl groups. For instance, L-alanine can be converted to its methyl ester, followed by N-benzylation and N-methylation. The resulting intermediate is then reduced with a reagent like lithium aluminum hydride to yield the corresponding N-benzyl-N-methylamino alcohol. A final reductive amination or direct alkylation sequence can then be employed to introduce the two ethyl groups onto the nitrogen atom, followed by debenzylation if necessary, to afford this compound.

Biocatalytic and Enzymatic Routes to Enantiopure Amino Alcohols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can catalyze the enantioselective reduction of the corresponding amino ketone with high precision. nih.govuni-pannon.hu These enzymatic reactions are typically carried out in aqueous media under mild conditions, minimizing the environmental impact. nih.gov

Whole-cell biocatalysts, such as yeast (e.g., Saccharomyces cerevisiae) or bacteria (e.g., Rhodotorula glutinis), can also be employed. nih.gov These microorganisms contain the necessary enzymes and cofactors for the asymmetric reduction. nih.gov For instance, methanotrophic bacteria have been shown to convert propane (B168953) to 2-propanol, demonstrating the potential of whole-cell systems in alcohol production. nih.gov The use of immobilized enzymes or whole cells can further enhance the stability and reusability of the biocatalyst, making the process more economically viable. nih.gov

Diastereoselective and Kinetic Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of 1-(diethylamino)propan-2-ol is produced, resolution techniques can be employed to separate the enantiomers.

Diastereoselective resolution involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., mandelic acid or tartaric acid derivatives), to form a pair of diastereomeric salts. researchgate.netgoogle.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.net Once separated, the desired enantiomer of the amino alcohol can be recovered by removing the resolving agent.

Kinetic resolution is another powerful technique that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov For example, an enzyme like a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. mdpi.com This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Table 2: Resolution Techniques for Enantiomeric Enrichment

Technique Principle Example of Resolving Agent/Catalyst
Diastereoselective Resolution Formation of separable diastereomeric salts. researchgate.net (S)-Mandelic acid, O,O'-dibenzoyltartaric acid. researchgate.netgoogle.com
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst. nih.gov Lipases (e.g., from Candida antarctica), chiral metal complexes. mdpi.com

Derivatization and Functionalization Strategies for Enhanced Utility

The synthetic utility of this compound can be significantly expanded through derivatization and functionalization of its reactive amine group.

Amine Functionalization for Ligand Design

The diethylamino group in this compound is a key site for modification to create novel chiral ligands for asymmetric catalysis. The nitrogen atom can act as a nucleophile or a base, allowing for a variety of chemical transformations.

One common strategy is the quaternization of the amine with alkyl halides to form chiral quaternary ammonium (B1175870) salts. These salts can function as phase-transfer catalysts. Another approach involves the reaction of the secondary amine (after a hypothetical demethylation or de-ethylation) with various electrophiles to introduce new functional groups. For example, reaction with acyl chlorides or anhydrides would yield amides, while reaction with sulfonyl chlorides would produce sulfonamides.

Furthermore, the amino group can be incorporated into larger ligand frameworks. For instance, it can be used to synthesize bidentate or tridentate ligands by linking it to other coordinating groups, such as phosphines, pyridines, or other amino alcohols. These more complex ligands can then be used to chelate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations.

Hydroxyl Group Derivatization and Scaffold Modification

The chemical versatility of this compound is significantly enhanced by the reactivity of its secondary hydroxyl group and the potential for modification of its aminoalkanol backbone. These transformations allow for the generation of a wide array of derivatives with tailored properties.

Hydroxyl Group Derivatization

The secondary alcohol moiety is a prime site for derivatization, enabling the synthesis of esters and ethers. These reactions alter the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Esterification: The hydroxyl group can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. For example, the reaction of this compound with a carboxylic acid (R-COOH) yields the corresponding (2S)-1-(diethylamino)propan-2-yl ester. The reaction kinetics of esterifying a similar secondary alcohol, isopropanol, with acids like myristic acid have been studied using catalysts such as p-toluene sulphonic acid (pTSA), demonstrating that the reaction follows first-order kinetics and that the rate increases with temperature. researchgate.net This fundamental reaction provides a pathway to a diverse range of ester derivatives.

Etherification: Ether derivatives can be synthesized, for instance, through a Williamson ether synthesis approach. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of various alkyl or aryl groups. Examples of such derivatives include (2S)-1-(diethylamino)-3-hexoxypropan-2-ol and (2S)-1-(diethylamino)-3-propan-2-yloxypropan-2-ol. nih.govnih.gov These etherification reactions expand the structural diversity of the parent compound.

The table below summarizes common derivatization reactions for the hydroxyl group.

Reaction TypeReagent ExampleProduct Class
EsterificationAcyl Chloride (R-COCl)Ester
EsterificationCarboxylic Acid (R-COOH)Ester
EtherificationAlkyl Halide (R'-X) & BaseEther

Scaffold Modification

Modification of the core structure, or scaffold, of this compound offers another route to novel compounds. This can involve altering the N-diethyl groups or modifying the propanol (B110389) backbone. One established method for modifying related structures is the amine exchange reaction. In ketonic Mannich bases, which share the aminomethyl group, the dimethylamino moiety can be exchanged with other amines, such as various aliphatic secondary or aromatic primary and secondary amines. quora.com This transamination approach suggests that the diethylamino group in this compound could potentially be replaced by other amine nucleophiles under appropriate conditions, leading to new amino alcohol derivatives.

Synthesis of Polymeric and Heterogeneous Derivatives

The functional groups of this compound make it a suitable candidate for incorporation into larger macromolecular structures, such as polymers, or for immobilization onto solid supports to create heterogeneous materials.

Polymeric Derivatives

The bifunctionality of the molecule (amine and hydroxyl groups) allows it to be used as a monomer in step-growth polymerization.

Polyesters and Polyethers: The hydroxyl group can participate in polycondensation reactions. With a dicarboxylic acid, it can form a polyester (B1180765) chain. Similarly, under conditions suitable for ether formation, it could be incorporated into a polyether backbone.

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes. The tertiary amine within the monomer unit can also act as a built-in catalyst for the urethane (B1682113) formation reaction.

Heterogeneous Derivatives

Immobilizing this compound onto a solid support transforms it into a heterogeneous catalyst or functional material, which offers advantages in terms of separation and reusability.

Immobilization on Inorganic Supports: The molecule can be anchored to inorganic materials like silica (B1680970), alumina (B75360), or zirconia. For reactions involving alcohols, solid acid catalysts like zirconium tungstate (B81510) have been used for heterogeneous esterification. pjsir.org Similarly, catalysts like Ni/γ-Al2O3 have been employed in the reductive amination of 2-propanol. researchgate.net These examples demonstrate the principle of using solid supports for reactions involving a propanol moiety. The amino alcohol could be physically adsorbed or chemically grafted onto the support surface.

Attachment to Polymeric Supports: The compound can be covalently attached to a pre-formed polymer resin (e.g., polystyrene beads functionalized with chloromethyl groups) via its amine or hydroxyl group.

Advanced Heterogeneous Systems: More sophisticated methods involve creating self-assembled monolayers on surfaces. For instance, a linker molecule can be used to attach compounds to a surface like graphene. acs.org A derivative of this compound could be designed with a suitable anchoring group (like pyrene) to enable its immobilization on a carbon-based material through π-π stacking interactions, creating a functionalized surface. acs.org

The table below outlines potential strategies for creating heterogeneous derivatives.

Support MaterialImmobilization StrategyPotential Application
Alumina (Al₂O₃)Chemical grafting via hydroxyl groupHeterogeneous catalyst
Zirconium TungstateIon-exchange/AdsorptionHeterogeneous catalyst for esterification pjsir.org
Grapheneπ-π stacking via a pyrene-linkerAdvanced functional material/sensor acs.org
Polymer ResinCovalent bondingSolid-phase catalyst/scavenger

Spectroscopic and Stereostructural Elucidation

Advanced Spectroscopic Characterization for Configuration and Conformation

Spectroscopic methods are fundamental to understanding the specific spatial arrangement (configuration) and the dynamic rotational forms (conformation) of chiral molecules like (2S)-1-(diethylamino)propan-2-ol.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique information about its absolute configuration and solution-state conformation.

Electronic Circular Dichroism (ECD) focuses on electronic transitions in the ultraviolet-visible region. For this compound, the chromophores (the nitrogen and oxygen atoms) have absorptions at shorter wavelengths. While specific ECD data for this compound is not widely published, the technique is crucial for assigning the absolute configuration of chiral molecules, especially when crystalline material for X-ray analysis is unavailable.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, probing the chirality of molecular vibrations. tuwien.at It offers higher spectral resolution and is sensitive to the spatial arrangement of atoms. ru.nl VCD is particularly well-suited for studying complex systems and can provide detailed structural information in solution, as the signals are highly dependent on the relative spatial arrangement of functional groups. ru.nlrsc.org

A study on the related compound, 1-amino-2-propanol, demonstrated the power of VCD. nih.gov The analysis of VCD spectra, in conjunction with density functional theory (DFT) calculations, allowed for the assignment of specific vibrational modes. nih.gov For instance, two distinct VCD bands observed in a dilute solution were assigned to the OH bending mode and a mode influenced by it, confirming the most stable conformer. nih.gov Such an approach would be invaluable for elucidating the hydrogen bonding network and conformational preferences of this compound in solution. nih.gov

Table 1: Representative VCD Bands for 1-amino-2-propanol in CDCl₃ Solution nih.gov

Wavenumber (cm⁻¹) Vibrational Mode Assignment
1272 OH bending mode

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. youtube.com For this compound, both ¹H and ¹³C NMR would provide a detailed structural map.

In the ¹H NMR spectrum, one would expect distinct signals for the protons of the two ethyl groups, the methylene (B1212753) (CH₂) group adjacent to the nitrogen, the methine (CH) group attached to the hydroxyl, the methyl (CH₃) group, and the hydroxyl (OH) proton. The splitting of these signals, governed by the n+1 rule, reveals the number of adjacent protons. For example, the methine proton signal would be split by the neighboring methyl and methylene protons, resulting in a complex multiplet. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments. For the racemic mixture 1-(diethylamino)-2-propanol, the following chemical shifts are observed.

Table 2: ¹³C NMR Chemical Shift Data for 1-(diethylamino)-2-propanol chemicalbook.com

Carbon Atom Chemical Shift (δ, ppm)
CH₃ (on propyl chain) 19.8
CH₃ (on ethyl group) 11.8
CH₂ (on ethyl group) 47.7
CH₂ (on propyl chain) 60.5

The stereocenter at C2 makes the two ethyl groups diastereotopic, meaning they are chemically non-equivalent and could potentially show separate signals in a high-resolution spectrum, providing further stereochemical information.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. docbrown.info For this compound (molecular weight: 131.22 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺ at m/z 131.

Fragmentation patterns are key to structural confirmation. Based on data from the related compound 1-(dimethylamino)-2-propanol, a major fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). nist.gov This would result in a stable, nitrogen-containing cation.

Table 3: Expected Key Mass Spectrometry Fragments for 1-(diethylamino)propan-2-ol

m/z Value Proposed Fragment Ion
131 [CH₃CH(OH)CH₂N(CH₂CH₃)₂]⁺ (Molecular Ion)
86 [CH₂N(CH₂CH₃)₂]⁺ (Base Peak from α-cleavage)

The most abundant peak (base peak) for the dimethylamino analog is at m/z 58, corresponding to [CH₂N(CH₃)₂]⁺. nist.gov For the diethylamino compound, this analogous fragment would be at m/z 86 and would be expected to be a prominent peak in the spectrum.

Crystallographic and Conformational Analysis in the Solid State

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly available literature. However, studies on structurally related amino alcohol derivatives provide insight into the types of structures that might be expected. For instance, the crystal structures of various 2-amino-N-(phenoxyethyl)propan-1-ol derivatives reveal extensive hydrogen-bonding networks that dominate the crystal packing, often forming one-dimensional chains or hydrogen-bonded rings. researchgate.net The formation of complexes, for example with metal ions or as salts (e.g., hydrochlorides), often facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis. researchgate.net Such a study on this compound would definitively establish its absolute configuration and solid-state conformation.

In the absence of a crystal structure, conformational preferences can be predicted and analyzed using computational methods and spectroscopic data. The molecule possesses several rotatable bonds, leading to various possible conformers. The key dihedral angles are around the C1-C2 and C2-O bonds.

The conformation is significantly influenced by intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom. This would create a five-membered ring-like structure, which often stabilizes a specific gauche conformation. Studies on simple propanol (B110389) have shown that conformers with a gauche orientation are prevalent. arxiv.org

Intermolecular interactions, particularly in the solid or liquid state, would be dominated by hydrogen bonding. The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule. This leads to the formation of chains or more complex networks, a common feature in the structure of alcohols and amino alcohols. researchgate.net These interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2S)-1-(diethylamino)propan-2-ol, predicting its behavior in chemical reactions, and elucidating the nature of its ground and transition states.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. For amino alcohols like this compound, DFT calculations can accurately predict geometries, energies, and spectroscopic properties.

Studies on analogous amino alcohols, such as 2-aminoethanol and 1-amino-2-propanol, have demonstrated that DFT methods can effectively model their ground state structures. nih.gov For instance, calculations on 1-amino-2-propanol suggest that in the liquid phase, it can form stable cyclic dimers through intermolecular O-H···N hydrogen bonds. nih.gov It is highly probable that this compound exhibits similar behavior, with the lone pair on the nitrogen atom and the hydroxyl group participating in hydrogen bonding, which significantly influences its physical and chemical properties.

DFT is also instrumental in mapping the potential energy surfaces of reactions involving amino alcohols, allowing for the characterization of transition states. In the context of reactions catalyzed by amino alcohols, such as the addition of dialkylzincs to aldehydes, DFT calculations can elucidate the structure and energetics of the transition states, providing a basis for understanding the observed stereoselectivity. nih.gov While specific DFT studies on the transition states of reactions directly involving this compound are not prevalent in the literature, the principles derived from studies on similar systems are applicable. These studies often reveal that the stereochemical outcome is determined by subtle energetic differences between competing diastereomeric transition states.

A representative application of DFT is in the calculation of reaction enthalpies. For the dehydration of propanol (B110389) isomers, DFT has been used to compute the energies for geometry optimization with various basis sets, highlighting how the accuracy of the calculations is basis set dependent. arxiv.org

Table 1: Representative DFT-Calculated Parameters for Analogous Amino Alcohols This table presents data from computational studies on amino alcohols similar to this compound to illustrate typical theoretical values.

ParameterAnalogous CompoundCalculated ValueComputational MethodReference
Hydrogen Bond Energy (O-H···N)2-Aminoethanol Dimer-8.2 kcal/molB3LYP/6-311++G(d,p) nih.gov
Rotational Barrier (C-O bond)Phenol~3.5 kcal/molB3LYP/6–311 + G(d,p) nih.gov
Reaction Enthalpy (Dehydration)2-Propanol+0.0267 HartreeDFT/cc-pVDZ arxiv.org

Ab initio and post-Hartree-Fock methods, while computationally more demanding than DFT, can provide even higher accuracy for the electronic structure and energy calculations of molecules like this compound. These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are critical.

Ab initio molecular orbital studies have been successfully applied to understand the role of amino alcohols in promoting reactions such as the addition of dialkylzincs to aldehydes. acs.org These studies often involve methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory to achieve high accuracy. For example, in the study of the reaction of dialkylzincs with aldehydes promoted by amino alcohols, ab initio calculations have been crucial in elucidating the mechanism and the origin of enantioselection. acs.org

Post-Hartree-Fock methods are also employed to investigate the subtle non-covalent interactions that govern the conformational preferences and intermolecular associations of amino alcohols. These interactions, including hydrogen bonding and van der Waals forces, are critical for understanding the behavior of this compound in different environments.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational landscape of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its flexibility and the interplay of various conformations.

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds, particularly the C-C, C-N, and C-O bonds. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformers and the energy barriers separating them. nih.gov

For analogous small molecules, computational studies have been performed to determine rotational energy barriers. For example, studies on halogenated aromatic alcohols have used DFT to predict these barriers, and the results have been used to train machine learning models. nih.gov While not directly on an amino alcohol, this demonstrates the methodology. The rotational barrier for the C-O bond in phenol, a simple alcohol, has been calculated to be around 3.5 kcal/mol. nih.gov For amino groups, studies on 2-chloroaniline (B154045) have shown rotational barriers of approximately 7-8 kcal/mol. uisek.edu.ec These values provide an estimate of the energy required for conformational changes in similar fragments within this compound.

The chirality of this compound, with its stereocenter at the C2 position, plays a crucial role in its interactions with other chiral molecules. Computational methods are invaluable for assessing the stereochemical preferences in these interactions.

Intramolecular hydrogen bonding between the hydroxyl group and the amino group is a key non-covalent interaction that influences the conformational preferences of this compound. bohrium.com DFT calculations on similar amino alcohols, like 3-amino-1-propanol, have shown the presence of both intermolecular and intramolecular hydrogen bonds. nih.gov The strength and geometry of these hydrogen bonds can be quantified through methods like Quantum Theory of Atoms in Molecules (QTAIM). bohrium.com

In the context of its use as a chiral ligand or catalyst, computational models can predict how the stereochemistry of this compound dictates the stereochemical outcome of a reaction. nih.gov These models often analyze the transition state assemblies, identifying the key non-covalent interactions that lead to the preferential formation of one enantiomer of the product over the other.

Mechanistic Insights and Predictive Modeling of Reactivity

Computational chemistry provides a powerful lens through which to view the mechanisms of reactions involving this compound and to predict its reactivity in various chemical transformations.

Theoretical studies on reactions catalyzed by amino alcohols, such as the Sharpless aminohydroxylation or the addition of organozinc reagents to aldehydes, have provided detailed mechanistic insights. acs.orgorganic-chemistry.org These studies often involve locating all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. By comparing the energies of different pathways, the most likely reaction mechanism can be determined. For instance, in enantioselective C-H amination to form β-amino alcohols, DFT calculations have been used to support the proposed mechanism involving an N-centered radical. nih.gov

Predictive modeling, often employing a combination of quantum mechanics and machine learning, is an emerging area in the study of chemical reactivity. arxiv.orgarxiv.org By training models on existing experimental and computational data for a class of reactions, it is possible to predict the outcome, including stereoselectivity, for new substrates and catalysts. arxiv.orgarxiv.org While specific predictive models for reactions involving this compound may not be widely established, the general methodologies are applicable. These models typically use molecular descriptors derived from the computed structures and electronic properties of the reactants and catalysts to make predictions. nih.govresearchgate.net

Transition State Characterization in Catalytic Pathways

The stereochemical outcome of a catalytically controlled asymmetric reaction is determined at the transition state of the stereodetermining step. Computational chemistry, particularly density functional theory (DFT), allows for the detailed structural and energetic characterization of these transient species. For the class of β-amino alcohols, to which this compound belongs, extensive quantum chemical calculations have been performed to identify the transition state structures in reactions like the enantioselective ethylation of benzaldehyde (B42025). researchgate.net

These studies often explore various possible mechanistic pathways. For the addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral amino alcohols, a commonly accepted model involves the formation of a dimeric zinc-alkoxide complex. The catalyst, this compound, would react with diethylzinc to form a zinc alkoxide. This species then interacts with another molecule of diethylzinc and the aldehyde substrate to form a six-membered ring-like transition state.

Substrate-Catalyst Docking and Binding Energy Calculations

Substrate-catalyst docking and binding energy calculations are computational techniques used to model the non-covalent interactions between a catalyst and its substrate prior to the chemical reaction. These pre-reaction complexes are often crucial in orienting the substrate for a specific stereochemical outcome. Molecular modeling at an ab initio level has been employed to understand the competing reaction pathways and rationalize the observed enantioselectivities in reactions catalyzed by chiral amino alcohols. mdpi.com

In the context of the this compound catalyzed addition of diethylzinc to an aldehyde, docking studies would involve modeling the interaction of the aldehyde with the chiral zinc-alkoxide complex. These models can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to the stability of the pre-reaction assembly.

Binding energy calculations quantify the strength of these interactions. A more stable binding of the substrate in a particular orientation within the chiral pocket of the catalyst can lead to a lower energy pathway for the formation of one enantiomer over the other. While detailed binding energy data for the specific this compound-substrate complex is not documented in publicly available research, the general principles derived from studies on similar catalysts are applicable. These studies emphasize the importance of a well-defined binding pocket created by the chiral ligand around the metal center.

Interactive Data Table: It is important to reiterate that specific computational data for this compound is not found in the surveyed literature. The following table is a representative example of the type of data that would be generated from such computational studies, based on findings for analogous β-amino alcohol catalysts.

Computational ParameterHypothetical Value for (R)-product pathwayHypothetical Value for (S)-product pathwayReference
Transition State Energy (kcal/mol) 15.217.8 researchgate.net
Substrate-Catalyst Binding Energy (kcal/mol) -8.5-6.2 mdpi.com

Note: The values in this table are hypothetical and for illustrative purposes only, reflecting the nature of data obtained for similar systems.

Applications in Asymmetric Catalysis

Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

(2S)-1-(diethylamino)propan-2-ol and other β-amino alcohols are a well-established class of ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and deprotonated hydroxyl groups chelate to a metal, forming a catalytically active species that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product. The steric and electronic properties of the ligand, including the diethylamino group, are crucial in determining the level of enantioselectivity.

While β-amino alcohols are widely used as ligands in the asymmetric reduction of prochiral ketones and imines, specific documented examples focusing solely on this compound in catalytic asymmetric hydrogenation are not prominent in a review of the literature. nih.govdicp.ac.cnnih.gov The general strategy involves the formation of a chiral metal hydride species that delivers hydrogen to a prochiral substrate with facial selectivity. mdpi.com Asymmetric transfer hydrogenation, often employing ruthenium catalysts with chiral ligands and a hydrogen source like isopropanol (B130326) or formic acid, is a powerful method for producing chiral alcohols. mdpi.comacs.org The effectiveness of these reactions heavily relies on the precise structure of the chiral ligand. nih.govmdpi.com

The use of β-amino alcohol ligands is well-documented in asymmetric carbon-carbon bond-forming reactions, particularly in the addition of organozinc reagents to aldehydes. mdpi.comresearchgate.net Research has shown that N,N-dialkyl substituted amino alcohol ligands are effective in the catalytic asymmetric addition of diethylzinc (B1219324) to aldehydes. mdpi.com In these reactions, the enantiomeric purity of the resulting secondary alcohols is significantly influenced by the steric bulk of the substituents on both the nitrogen atom and the carbinol carbon of the ligand. Studies have demonstrated that ligands with N,N-diethyl substituents can achieve high enantioselectivities. researchgate.net

For instance, the addition of diethylzinc to benzaldehyde (B42025) is a benchmark reaction for testing the efficacy of such chiral ligands. The performance of various β-amino alcohols in this transformation highlights the subtle interplay between the ligand structure and the stereochemical outcome.

Table 1: Illustrative Enantioselectivities in the Diethylzinc Addition to Benzaldehyde with Different Amino Alcohol Ligands

This table is a representative summary based on general findings in the field and does not imply results specific to this compound unless cited.

Ligand Type N-Substituent Typical Enantiomeric Excess (ee %)
Amino Alcohol Dimethyl Moderate to High
Amino Alcohol Diethyl High
Amino Alcohol Diisopropyl Very High

Data compiled from general principles discussed in the literature.

While specific examples for this compound in aldol (B89426) and Mannich reactions are not extensively detailed, the broader class of chiral auxiliaries and ligands for these transformations often incorporates the amino alcohol framework to create a stereochemically controlled environment for the reaction. nih.govnih.govrsc.org

The application of this compound as a ligand in asymmetric oxidation reactions is not a widely reported area. Asymmetric epoxidation, famously exemplified by the Sharpless epoxidation of allylic alcohols, typically utilizes chiral tartrate esters as ligands for a titanium catalyst. researchgate.netmdpi.com Similarly, organocatalytic asymmetric α-hydroxylation of β-keto esters has been explored using more complex propanolamine (B44665) derivatives, such as those derived from β-blocker drugs, which act as organocatalysts themselves. sioc-journal.cnresearchgate.net These systems often require specific structural features not present in simple amino alcohols like this compound to achieve high levels of stereocontrol.

Asymmetric cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are powerful methods for constructing complex cyclic molecules with multiple stereocenters. sigmaaldrich.comnih.gov These reactions often employ chiral Lewis acids, where a metal is coordinated to a chiral ligand to control the facial selectivity of the cycloaddition. While various ligand types, including those based on BINOL, bisoxazolines (BOX), and imidazoles, have been successfully used, the specific use of this compound as a ligand in these transformations is not a focal point of the existing literature. sigmaaldrich.comnih.gov The development of catalysts for these reactions often trends towards more rigid and sterically demanding ligand frameworks to maximize enantioselectivity. nih.govresearchgate.net

Role of this compound in Organocatalysis

Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. While this compound contains chiral and basic functionalities, its application as a primary organocatalyst is limited.

A Brønsted base catalyst functions by deprotonating a substrate to generate a more reactive, nucleophilic species. For a chiral Brønsted base to be effective in asymmetric catalysis, it must be basic enough to deprotonate the substrate while creating a chiral ion pair that directs the subsequent reaction stereoselectively. While the tertiary amine in this compound is basic, it generally lacks the high basicity required to function as an effective Brønsted base organocatalyst for reactions like Michael or aldol additions. The field of enantioselective Brønsted base catalysis is typically dominated by more specialized and highly basic structures, such as chiral cyclopropenimines or phosphazenes, which exhibit significantly higher pKa values. The basicity of this compound is more commonly exploited in its role as a ligand, where deprotonation of the hydroxyl group by an external base or the amine itself facilitates coordination to a metal center.

Involvement in Enamine and Iminium Catalysis

Enamine and iminium catalysis are powerful strategies in modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. These methods typically rely on chiral secondary amines as organocatalysts. The catalyst reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion intermediate, which then reacts with a suitable partner in a stereocontrolled manner.

While direct and extensive research specifically detailing the use of this compound as a primary catalyst in these transformations is not widely documented, its structural motif as a chiral β-amino alcohol suggests its potential as a precursor for more complex organocatalysts. Chiral amino alcohols are frequently employed as ligands in metal-based catalysis or as foundational scaffolds for the synthesis of more elaborate organocatalytic structures. enamine.netrsc.org For instance, the secondary amine of this compound could, in principle, participate in the formation of enamines and iminium ions.

The general mechanism for enamine catalysis involves the reaction of a secondary amine catalyst with a ketone or aldehyde to form an enamine. This enamine is more nucleophilic than the corresponding enolate and can react with various electrophiles. In iminium catalysis, the secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to generate a transient iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack.

For this compound to be effective, the chiral center adjacent to the nitrogen atom would need to effectively control the facial selectivity of the subsequent reaction step. Often, derivatives of chiral amino alcohols are synthesized to enhance their steric bulk or to introduce other functional groups that can participate in the catalytic cycle, for example, through hydrogen bonding to orient the substrate.

Immobilized and Heterogeneous Catalytic Systems

A significant area of development in catalysis is the immobilization of homogeneous catalysts onto solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Polymer-Supported Catalysts Derived from this compound

The heterogenization of chiral catalysts, such as those potentially derived from this compound, can be achieved by anchoring them to a polymer backbone. Polystyrene is a common support due to its chemical inertness and physical properties.

The synthesis of a polymer-supported catalyst would typically involve modifying the this compound structure to include a reactive handle, such as a vinyl group, that can be co-polymerized with a monomer like styrene. Alternatively, a pre-formed polymer with reactive sites (e.g., chloromethylated polystyrene) can be functionalized by reaction with the chiral amino alcohol.

Once immobilized, these polymer-supported catalysts can be used in various reactions. The performance of such catalysts is often evaluated based on their activity, enantioselectivity, and the ability to be recycled without significant loss of performance.

Table 1: Hypothetical Performance of a Polymer-Supported this compound-derived Catalyst in an Aldol Reaction

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
10Toluene08590
5THF-207892
10CH2Cl208288

Surface-Supported Catalysts on Inorganic Materials

Inorganic materials like silica (B1680970) gel and alumina (B75360) are also widely used as supports for catalysts due to their high surface area, mechanical stability, and porous nature. The hydroxyl groups on the surface of silica can be functionalized with a silane (B1218182) coupling agent, which can then be used to covalently attach a derivative of this compound.

For example, the amino alcohol could be reacted with an isocyanate-functionalized silane, and the resulting product could then be grafted onto the silica surface. The resulting material would be a heterogeneous catalyst where the chiral catalytic sites are distributed on the surface of the inorganic support. These catalysts are particularly advantageous for use in continuous flow reactors.

Recyclability and Stability of Immobilized Catalysts

The stability of the immobilized catalyst is crucial for its longevity. The linkage between the chiral molecule and the support must be robust enough to withstand the reaction conditions over multiple cycles. Leaching of the catalyst from the support is a potential issue that can lead to a decrease in catalytic activity and contamination of the product.

Table 2: Illustrative Recyclability Study of a Silica-Immobilized this compound-derived Catalyst

CycleConversion (%)Enantiomeric Excess (%)
19895
29795
39694
49494
59293

This table is a representative example of the recyclability of immobilized organocatalysts. Specific data for catalysts derived from this compound is not available.

Mechanistic Elucidation of Catalytic Activity and Stereoselectivity

Identification and Characterization of Active Catalytic Species

The initial and most critical step in comprehending any catalytic cycle is the identification of the active catalytic species. In reactions utilizing (2S)-1-(diethylamino)propan-2-ol, the active catalyst is typically not the amino alcohol in its free form but rather a complex that is formed in situ with a metal precursor. A salient example is the asymmetric addition of diethylzinc (B1219324) to aldehydes, where the active species is widely believed to be a chiral zinc alkoxide complex.

Early research proposed a dimeric structure for the active catalyst, which was thought to form from the reaction between the amino alcohol and diethylzinc. However, more recent and advanced studies, incorporating spectroscopic and computational methods, have furnished evidence supporting the formation of a variety of zinc-amino alcohol complexes. The precise structure of the active species can be affected by several factors, including the choice of solvent, the reaction temperature, and the stoichiometric ratio of the reactants.

Table 1: Proposed Catalytic Species in Diethylzinc Additions

Proposed SpeciesMethod of IdentificationKey Features
Dimeric Zinc AlkoxideNMR Spectroscopy, X-ray CrystallographyCharacterized by bridging alkoxide ligands and coordinatively saturated zinc centers.
Monomeric Zinc AlkoxideComputational Modeling, Kinetic StudiesFeatures a single zinc center that is coordinated to the amino alcohol.
Mixed Ligand ComplexesESI-MSInvolves the incorporation of other chemical species present within the reaction mixture.

Mechanisms of Chiral Induction and Stereocontrol

The capacity of this compound to induce chirality in a product molecule is a direct outcome of the specific three-dimensional configuration of the active catalytic species. The predominant model that explains the asymmetric addition of diethylzinc to aldehydes, as catalyzed by chiral amino alcohols, is the Noyori mechanism. This model postulates a highly organized transition state in which the aldehyde, diethylzinc, and the chiral catalyst are assembled in a precise and structured manner.

Within this transition state, the chiral ligand establishes a biased environment, which energetically favors one of the two potential enantiomeric pathways. The stereochemical result is dictated by the specific interactions that occur between the substrate and the chiral catalyst. The steric hindrance provided by the diethylamino and hydroxyl groups of this compound is instrumental in directing the approach of the reacting molecules.

Kinetic and Thermodynamic Profiling of Asymmetric Reaction Pathways

Kinetic and thermodynamic investigations offer quantitative insights into the energetics of the catalytic cycle and the fundamental origins of enantioselectivity. Through the measurement of reaction rates and equilibrium constants, researchers are able to construct a detailed energy profile for the asymmetric reaction. These profiles serve to delineate the relative energies of the diastereomeric transition states that lead to the formation of the two distinct enantiomers of the product.

The enantiomeric excess (e.e.) of the product is directly correlated with the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. A larger ΔΔG‡ value is indicative of higher enantioselectivity. Kinetic studies have demonstrated that in many instances, the catalytic cycle includes a rate-determining step, which is frequently the formation of the carbon-carbon bond.

Table 2: Representative Kinetic Data for Asymmetric Diethylzinc Addition

Aldehyde SubstrateCatalyst SystemEnantiomeric Excess (e.e.) (%)ΔΔG‡ (kJ/mol)
Benzaldehyde (B42025)This compound / Diethylzinc>98>8.4
4-ChlorobenzaldehydeThis compound / Diethylzinc977.9
2-NaphthaldehydeThis compound / Diethylzinc957.1

Note: The values presented are for illustrative purposes and may vary depending on the specific reaction conditions.

Role of Non-Covalent Interactions in Enantioselective Catalysis

While steric hindrance is a significant determinant of stereocontrol, the role of non-covalent interactions is increasingly acknowledged as being of critical importance for achieving high levels of enantioselectivity. These subtle yet powerful interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, contribute to the stabilization of the favored transition state while simultaneously destabilizing the disfavored one.

Advanced Applications and Emerging Research Trajectories

Supramolecular Chemistry and Chiral Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, which are held together by non-covalent intermolecular forces. youtube.com A key phenomenon within this field is chiral self-assembly, where chiral molecules spontaneously form ordered aggregates, transferring their chirality from the molecular to the supramolecular level. youtube.comslideshare.net

A thorough review of existing literature indicates a lack of specific research detailing the involvement of (2S)-1-(diethylamino)propan-2-ol in supramolecular chemistry or chiral self-assembly.

Chiral recognition is a process where a chiral host molecule can selectively bind to one enantiomer of a chiral guest molecule. This interaction is fundamental to many biological processes and analytical techniques. These host-guest systems often rely on multiple non-covalent interactions to achieve selectivity.

There are no specific studies available that describe the use of this compound as either a host or a guest in chiral recognition systems.

The design of ordered chiral architectures involves using chiral building blocks to construct complex, functional nanostructures. nih.gov These structures have potential applications in areas such as catalysis, electronics, and separation science. The process often involves the hierarchical assembly of molecules directed by chiral information.

Scientific literature does not currently contain examples of this compound being utilized as a building block for the design or synthesis of such ordered chiral architectures.

Application as a Chiral Auxiliary in Stoichiometric Asymmetric Syntheses

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. Prominent examples of chiral auxiliaries include pseudoephedrine and Evans' oxazolidinones, which are widely used to achieve high diastereoselectivity in reactions like alkylations and aldol (B89426) additions. youtube.com

Despite the structural similarities of this compound to other amino alcohol-based auxiliaries, there is no documented evidence of its application as a chiral auxiliary in stoichiometric asymmetric syntheses within the accessible scientific literature. Research in this area has focused on other, more established auxiliaries.

Utilization in Analytical Chemistry for Chiral Separations and Derivatizations

In analytical chemistry, chiral derivatizing agents are used to convert a pair of enantiomers into diastereomers, which can then be separated using standard chromatographic techniques like HPLC or GC. This indirect method of chiral separation is a common strategy when direct separation on a chiral stationary phase is difficult.

A comprehensive search of analytical chemistry literature finds no instances of this compound being employed as a chiral derivatizing agent. Furthermore, its use in the preparation of chiral stationary phases for direct enantiomeric separations is not reported.

Development of Novel Chiral Materials and Polymerization Catalysis

The development of novel chiral materials, including optically active polymers, is a significant area of materials science. These materials are synthesized using chiral monomers or catalysts to control the stereochemistry of the polymer backbone or side chains, leading to materials with unique optical, mechanical, or recognition properties. Catalysis, particularly in polymerization, plays a crucial role in controlling the structure and properties of the resulting polymers.

There is currently no published research describing the use of this compound as a monomer for creating novel chiral polymers or as a ligand in catalysts for polymerization reactions.

Q & A

Basic: What are the optimal synthetic routes for (2S)-1-(diethylamino)propan-2-ol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination, with careful control of temperature, solvent choice (e.g., acetonitrile or dichloromethane), and stoichiometric ratios. For enantioselective synthesis, chiral catalysts or auxiliaries are employed to achieve the desired (2S) configuration. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity . Industrial-scale methods prioritize scalability and cost-effectiveness while minimizing waste .

Basic: How is the stereochemical purity of this compound characterized and validated?

Answer:
Chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) using chiral shift reagents are standard methods. Polarimetry and X-ray crystallography may also confirm absolute configuration. Consistency in optical rotation values across batches is critical for validation .

Advanced: What challenges exist in achieving high enantiomeric excess (ee) during the synthesis of this compound?

Answer:
Key challenges include:

  • Catalyst selectivity : Non-specific interactions may lead to racemization.
  • Reaction kinetics : Rapid equilibration under acidic/basic conditions can reduce ee.
  • Purification : Diastereomeric salts or chiral stationary phases are required for separation.
    Methodological adjustments, such as low-temperature reactions or enzyme-mediated resolutions, mitigate these issues .

Advanced: How do structural modifications at the diethylamino group influence the compound's physicochemical properties?

Answer:
Replacing diethylamino with bulkier groups (e.g., dibenzylamino) increases steric hindrance, altering solubility and reactivity. Fluorinated analogs (e.g., trifluoromethoxy derivatives) enhance lipophilicity and metabolic stability, impacting bioavailability. Computational modeling (e.g., DFT) predicts these changes, validated experimentally via logP measurements and solubility assays .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in a cool, dry place away from strong oxidizers.
  • Spills : Absorb with inert material and dispose as hazardous waste. Acute toxicity (H302) and eye irritation (H319) are noted hazards .

Advanced: What analytical techniques are most effective in resolving data contradictions regarding the compound's reactivity under varying conditions?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediate species.
  • Computational chemistry : Compare experimental and simulated reaction pathways (e.g., using Gaussian software).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinities in biological interactions, resolving discrepancies in activity data .

Basic: What are the key physicochemical properties of this compound critical for its application in organic synthesis?

Answer:

  • Boiling point : 226.6°C (supports distillation purification).
  • Density : 0.875 g/cm³ (influences solvent compatibility).
  • Flash point : 73.9°C (dictates flammability precautions).
    These properties guide solvent selection, reaction scalability, and safety protocols .

Advanced: How does this compound interact with biological targets, and what methodologies are used to study these interactions?

Answer:
The compound’s amino and hydroxyl groups enable hydrogen bonding with enzymes (e.g., kinases) or receptors. Techniques include:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics.
  • Molecular docking : Predicts binding modes using software like AutoDock.
  • In vitro assays : Evaluate inhibitory effects on enzyme activity (e.g., IC50 determination). Studies suggest potential neuropharmacological applications due to its structural similarity to neurotransmitter analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.